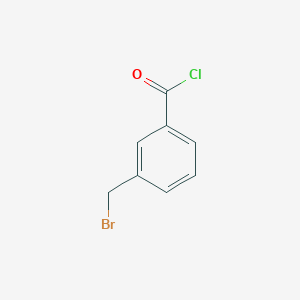

3-(Bromomethyl)benzoyl chloride

Description

Academic Significance of Benzylic Halides in Chemical Synthesis

Benzylic halides are organic compounds where a halogen atom is bonded to a carbon atom that is directly attached to a benzene (B151609) ring. quora.com This structural feature imparts unique reactivity, making them important intermediates in a wide range of organic reactions. quora.comwisdomlib.org The carbon-halogen bond in benzylic halides is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. quora.com

The stability of the resulting benzyl (B1604629) carbocation, which is stabilized by resonance with the aromatic ring, facilitates SN1 reactions. quora.commasterorganicchemistry.com Furthermore, the C-H bonds at the benzylic position are relatively weak, making them prone to free-radical halogenation. masterorganicchemistry.com This reactivity is harnessed in numerous synthetic transformations, including the formation of ethers, esters, amines, and carbon-carbon bonds through reactions like the Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org The generation of benzyl radicals from benzylic halides under photocatalytic conditions has also emerged as a powerful tool for creating complex molecules. nih.gov

Relevance of Acyl Chlorides in Carbonyl Chemistry

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids characterized by a -COCl functional group. fiveable.mewikipedia.org Their high reactivity stems from the presence of a good leaving group (the chloride ion) and the electrophilic nature of the carbonyl carbon. fiveable.meorganicchemistrytutor.com This makes them excellent acylating agents, widely used in organic synthesis to introduce an acyl group into other molecules. fiveable.mecrunchchemistry.co.uk

Acyl chlorides readily react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and water to form carboxylic acids. wikipedia.orgcrunchchemistry.co.uksavemyexams.com They also participate in Friedel-Crafts acylation reactions with aromatic compounds to produce ketones. wikipedia.org The conversion of carboxylic acids to acyl chlorides is a common strategy to activate the carboxyl group for further transformations. organicchemistrytutor.comsavemyexams.com Reagents like thionyl chloride (SOCl2) and oxalyl chloride are frequently employed for this purpose. organicchemistrytutor.com

Positioning of 3-(Bromomethyl)benzoyl chloride as a Bifunctional Synthon

This compound stands out as a bifunctional synthon due to the presence of two distinct reactive sites: the acyl chloride and the benzylic bromide. This dual reactivity allows for sequential or orthogonal chemical modifications, making it a versatile building block in the synthesis of complex molecules. The acyl chloride group can undergo nucleophilic acyl substitution, while the bromomethyl group is susceptible to nucleophilic substitution.

This bifunctionality is exploited in various synthetic applications. For instance, the acyl chloride can react with a nucleophile to form an amide or ester, leaving the bromomethyl group available for a subsequent reaction, or vice versa. This property is particularly useful in the synthesis of pharmaceutical intermediates and in polymer chemistry for the preparation of block copolymers. The synthesis of this compound itself can be achieved through the bromination of 3-methylbenzoyl chloride. A similar compound, p-bromomethyl benzoyl chloride, is synthesized by reacting p-bromomethyl benzoic acid with thionyl chloride. prepchem.com

Current Research Landscape and Knowledge Gaps concerning this compound

Current research on this compound and related compounds highlights its utility as an intermediate in various fields. For example, the related compound 3-(chloromethyl)benzoyl chloride is used in the synthesis of novel analgesic drugs and in the preparation of amphiphilic star polymers. nih.gov Research has also explored the dehalogenation and benzylation reactions of benzyl halides, which are relevant to the reactivity of the bromomethyl group. rsc.org

Despite its applications, there are knowledge gaps concerning the full scope of this compound's reactivity and potential applications. While its role as a bifunctional intermediate is recognized, a more comprehensive exploration of its reaction pathways under various conditions could unveil novel synthetic methodologies. Further investigation into its use in the synthesis of new materials, polymers, and biologically active compounds could expand its utility. Detailed mechanistic studies of its reactions would also contribute to a deeper understanding of its chemical behavior and allow for more precise control over its synthetic transformations.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560693 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-06-0 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Bromomethyl Benzoyl Chloride Reactivity

Reactivity and Reaction Pathways of the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene (B151609) ring is a benzylic bromide. Benzylic halides are known to be particularly reactive in nucleophilic substitution and other reactions due to the stability of the intermediates formed. libretexts.orgucalgary.ca

Radical Processes and Intermediate Formation at the Benzylic Position

The benzylic position is also susceptible to radical reactions. libretexts.org The stability of the benzylic radical, which is resonance-stabilized by the aromatic ring, is a key factor in these processes. libretexts.orglibretexts.org Benzylic halogenation, for instance, can occur under conditions that favor the formation of radicals, such as the presence of heat, light, or a radical initiator. jove.com N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of the benzylic position, proceeding through a benzylic radical intermediate. libretexts.orglibretexts.org

Elimination Reactions and Competing Pathways

Elimination reactions can compete with nucleophilic substitution, particularly under basic conditions. masterorganicchemistry.com Benzylic halides can undergo elimination to form conjugated alkenes. ucalgary.ca The E1 mechanism, which proceeds through a carbocation intermediate, is a possible pathway for elimination and often competes with the SN1 reaction. libretexts.org The ratio of substitution to elimination products can be influenced by factors such as the strength of the base and the reaction temperature. masterorganicchemistry.com

Reactivity and Reaction Pathways of the Benzoyl Chloride Moiety

The benzoyl chloride group is a reactive acyl chloride. wikipedia.orgnih.gov The carbon atom of the carbonyl group is highly electrophilic and readily attacked by nucleophiles. This moiety undergoes a variety of reactions, including:

Hydrolysis: Benzoyl chloride reacts with water to form benzoic acid and hydrochloric acid. wikipedia.orgbyjus.com

Acylation: It is a potent acylating agent, reacting with alcohols to form esters and with amines to form amides. wikipedia.orgbyjus.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chloride can acylate aromatic compounds to produce benzophenones and related derivatives. wikipedia.orgbyjus.com

These reactions highlight the utility of the benzoyl chloride functional group in organic synthesis for the introduction of a benzoyl group into various molecules.

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of 3-(Bromomethyl)benzoyl chloride is nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves the replacement of the chloride atom on the carbonyl group with a nucleophile. The general mechanism proceeds through a two-step process known as an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Role of Catalysts (e.g., Pyridine) and Bases in Acylation

The efficiency of acylation reactions using this compound can be significantly enhanced by the use of catalysts and bases.

Bases : In many acylation reactions, a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, is added. The primary role of this base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. biologyinsights.com This prevents the buildup of acid, which could otherwise protonate the nucleophile, rendering it unreactive, or lead to unwanted side reactions. By scavenging the HCl, the base drives the reaction equilibrium towards the products. biologyinsights.com

Nucleophilic Catalysts : Certain bases, particularly pyridine and its more potent derivative 4-dimethylaminopyridine (B28879) (DMAP), can also act as nucleophilic catalysts. byjus.com In this mechanism, the catalyst (e.g., DMAP) first attacks the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is even more susceptible to nucleophilic attack than the original acyl chloride. The subsequent reaction with the primary nucleophile (like an alcohol) proceeds rapidly, followed by the elimination of the catalyst, which is regenerated to continue the cycle. byjus.com This catalytic cycle significantly accelerates the rate of acylation, especially with less reactive nucleophiles.

Hydrolysis Mechanisms of Acid Chlorides in Varying Solvent Systems

The hydrolysis of this compound to form 3-(bromomethyl)benzoic acid is a fundamental nucleophilic acyl substitution reaction where water acts as the nucleophile. biologyinsights.com The mechanism and rate of this reaction are highly dependent on the solvent system and pH. biologyinsights.comrsc.org

In neutral or slightly acidic aqueous solutions, a water molecule directly attacks the carbonyl carbon. biologyinsights.com A proton is then transferred from the attacking water molecule to a second water molecule, and the chloride ion is expelled from the tetrahedral intermediate. biologyinsights.com

Under basic conditions (high pH), the mechanism shifts. The more potent hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon much more rapidly than a neutral water molecule. rsc.org This leads to a significant increase in the hydrolysis rate. The reaction is typically first-order with respect to the hydroxide ion concentration. rsc.org

| Condition | Primary Nucleophile | Relative Rate | Mechanistic Feature |

| Basic (High pH) | Hydroxide Ion (OH⁻) | Very Fast | The reaction rate is directly proportional to the concentration of the highly reactive hydroxide nucleophile. rsc.org |

| Neutral (pH ≈ 7) | Water (H₂O) | Moderate | Water acts as a neutral nucleophile in a bimolecular reaction. rsc.org |

| Acidic (Low pH) | Water (H₂O) | Slower | The reaction can be inhibited as the concentration of the effective nucleophile decreases. rsc.org |

Reduction Chemistry of the Carbonyl Group

The carbonyl group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry. libretexts.org

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acid chloride all the way to a primary alcohol, 3-(bromomethyl)benzyl alcohol. wikipedia.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the chloride ion to form an intermediate aldehyde. Because aldehydes are also readily reduced by LiAlH₄, a second hydride addition occurs, leading to an alkoxide that, upon aqueous workup, gives the primary alcohol. libretexts.org

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required. wikipedia.org Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this partial reduction. wikipedia.org These bulky reagents deliver only one hydride equivalent to the acid chloride, and their lower reactivity prevents the subsequent reduction of the initially formed aldehyde, allowing for its isolation. masterorganicchemistry.comwikipedia.org

| Reducing Agent | Product | Description |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A powerful reducing agent that reduces the acid chloride completely to the corresponding primary alcohol. wikipedia.orglibretexts.org |

| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Also capable of reducing acid chlorides to alcohols, though generally less reactive than LiAlH₄. libretexts.orgyoutube.com |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Aldehyde | A sterically hindered and less reactive agent that allows for the selective reduction to an aldehyde. wikipedia.org |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | When used in a 1:1 stoichiometric ratio at low temperatures, it effectively stops the reduction at the aldehyde stage. masterorganicchemistry.comwikipedia.org |

Orthogonal Reactivity and Chemoselectivity between Functional Groups

The presence of two distinct reactive sites in this compound—the "hard" electrophilic acyl chloride and the "softer" electrophilic benzylic bromide—allows for orthogonal reactivity. This means that one functional group can be reacted selectively while leaving the other intact by carefully choosing reagents and reaction conditions.

The acyl chloride is significantly more electrophilic and reactive towards "hard" nucleophiles (as defined by Hard-Soft Acid-Base theory), such as water, alcohols, and amines, than the benzylic bromide. libretexts.orgbiologyinsights.com Therefore, reactions like hydrolysis, esterification, or amidation will almost exclusively occur at the acyl chloride position under standard conditions, leaving the bromomethyl group untouched.

Conversely, the benzylic bromide is susceptible to nucleophilic substitution, typically via an SN2 mechanism, with "softer" nucleophiles like thiols, cyanides, or carboxylates. quora.com While the acyl chloride can also react with these nucleophiles, conditions can often be tuned to favor reaction at the benzylic position. For instance, converting the acyl chloride to a less reactive ester first would allow for subsequent selective substitution at the bromomethyl position.

Chemoselectivity is also paramount in reduction reactions. While a strong reagent like LiAlH₄ would likely reduce the carbonyl and could potentially react with the C-Br bond, milder or more specialized reagents can differentiate between functional groups. For example, catalytic hydrogenation might reduce the carbonyl group under certain conditions while leaving the benzylic bromide intact, or vice versa depending on the catalyst and conditions chosen. The ability to selectively reduce one carbonyl group in the presence of another, less reactive one, is a well-established strategy in organic synthesis. organic-chemistry.org This principle of chemoselectivity is crucial for the use of this compound as a versatile building block in the synthesis of complex molecules.

Advanced Transformations and Synthetic Applications of 3 Bromomethyl Benzoyl Chloride

Strategic Functionalization of 3-(Bromomethyl)benzoyl chloride

The presence of both a reactive benzylic bromide and an acyl chloride on the same aromatic ring allows for a high degree of control and specificity in chemical reactions. This dual reactivity is the cornerstone of its utility in the synthesis of diverse organic compounds.

The bromomethyl group of this compound is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the selective introduction of a wide range of functional groups at the benzylic position, while leaving the benzoyl chloride moiety intact for subsequent transformations. The benzyl (B1604629) bromide is a good leaving group, facilitating reactions with various nucleophiles.

Common nucleophiles that readily displace the bromide include amines, alcohols, and thiols. For instance, reaction with a primary amine would yield a secondary amine, while reaction with an alcohol would produce an ether. These reactions are typically carried out under conditions that favor nucleophilic substitution at the sp³-hybridized carbon of the bromomethyl group over attack at the carbonyl carbon of the benzoyl chloride. Such conditions often involve the use of a suitable solvent and control of the reaction temperature.

The stability of the benzyl carbocation intermediate, should the reaction proceed through an SN1-like mechanism, is enhanced by resonance with the aromatic ring. quora.comyoutube.com This inherent reactivity makes the bromomethyl group a versatile handle for introducing diverse functionalities.

Table 1: Examples of Chemoselective Derivatization of the Bromomethyl Group

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary Amine | Secondary Amine |

| Alcohol | Sodium Alkoxide | Ether |

| Thiol | Sodium Thiolate | Thioether |

| Azide (B81097) | Sodium Azide | Benzyl Azide |

| Cyanide | Sodium Cyanide | Benzyl Cyanide |

Selective Reactions at the Benzoyl Chloride Functionality

The benzoyl chloride group is a classic acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.org This reactivity allows for the formation of esters, amides, and other carbonyl derivatives. The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.

Selective reaction at the benzoyl chloride can be achieved by using nucleophiles that are more reactive towards acyl chlorides than towards benzylic bromides under specific conditions. For example, reaction with an alcohol in the presence of a non-nucleophilic base will lead to the formation of an ester. Similarly, reaction with an amine will produce an amide. These reactions are fundamental in organic synthesis and are widely used to construct key structural motifs in pharmaceuticals and other functional materials. nih.govnih.gov

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl chloride > acid anhydride (B1165640) > ester > amide. libretexts.org This high reactivity makes the benzoyl chloride group an excellent starting point for a variety of transformations.

Table 2: Selective Reactions at the Benzoyl Chloride Functionality

| Nucleophile | Reagent Example | Product Type |

| Alcohol | 2-Propanol | Isopropyl Ester |

| Amine | Ammonia | Primary Amide |

| Carboxylate | Sodium Benzoate | Acid Anhydride |

| Water | Water | Carboxylic Acid |

Sequential and One-Pot Reactions Exploiting Differential Reactivity

The differential reactivity of the bromomethyl and benzoyl chloride groups can be exploited in sequential or one-pot reactions to build complex molecules efficiently. nih.govbeilstein-journals.org A common strategy involves first reacting the more labile bromomethyl group with a nucleophile, followed by reaction of the benzoyl chloride with a second, different nucleophile. This sequential approach allows for the introduction of two different functional groups in a controlled manner.

One-pot reactions, where both functional groups react in the same reaction vessel without isolation of intermediates, offer a more streamlined and atom-economical approach. beilstein-journals.orgnih.gov For example, a one-pot reaction could involve the in-situ formation of an azide from the bromomethyl group, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a terminal alkyne. nih.govbeilstein-journals.org This type of tandem reaction is highly efficient for the synthesis of complex heterocyclic structures.

The success of these sequential and one-pot reactions hinges on the careful selection of reagents and reaction conditions to ensure the desired chemoselectivity.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can participate in these reactions through its aryl halide-like character at the bromomethyl position. These reactions are fundamental to the synthesis of biaryl and other complex aromatic systems. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgrsc.org While the benzoyl chloride itself is not the typical substrate for Suzuki coupling, the aromatic ring of this compound can be functionalized to participate in such reactions. For instance, if the starting material were a bromo-substituted benzoyl chloride, the bromine atom on the ring would be the site of the Suzuki coupling.

In the context of this compound, a more relevant application of Suzuki-Miyaura coupling would be to first convert the bromomethyl group into a different functionality that can then participate in or facilitate a subsequent coupling reaction. A more direct application involves the coupling of benzyl halides with arylboronic acids. acs.orgnih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.gov This reaction is a powerful method for the synthesis of diarylmethane and related structures.

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the reaction cycle |

| Organoboron Reagent | Phenylboronic acid | Source of the aryl group |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, Water | Provides the reaction medium |

Stille Coupling and other Palladium-Catalyzed C-C Bond Formations

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the Stille reaction is a powerful tool for the synthesis of complex organic molecules. libretexts.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups.

The general mechanism of the Stille coupling involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to give the final product and regenerate the catalyst. wikipedia.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable method in organic synthesis. organic-chemistry.org

Other palladium-catalyzed C-C bond formation reactions applicable to derivatives of this compound include the Heck reaction, Sonogashira coupling, and Negishi coupling, each utilizing different organometallic reagents and offering unique advantages in specific synthetic contexts.

Incorporation into Complex Molecular Architectures

This compound is a versatile bifunctional reagent that serves as a valuable building block for the synthesis of complex molecular architectures. Its two reactive sites, the acyl chloride and the bromomethyl group, can undergo a variety of chemical transformations, allowing for its incorporation into a wide range of molecular frameworks.

The acyl chloride functionality of this compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters. This reactivity allows for the introduction of the 3-(bromomethyl)benzoyl moiety into a vast array of molecules, thereby imparting the reactive bromomethyl handle for further functionalization.

The synthesis of amides from acid chlorides is a well-established transformation. libretexts.orgyoutube.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com This is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com Similarly, esters can be synthesized by reacting the acid chloride with an alcohol, often in the presence of a base or a catalyst. rsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net

The general reactions are depicted below:

Amide Formation: R-NH₂ + Cl-CO-C₆H₄-CH₂Br → R-NH-CO-C₆H₄-CH₂Br + HCl

Ester Formation: R-OH + Cl-CO-C₆H₄-CH₂Br → R-O-CO-C₆H₄-CH₂Br + HCl

The resulting amides and esters are themselves valuable intermediates. The presence of the bromomethyl group allows for subsequent nucleophilic substitution reactions, enabling the attachment of a wide variety of substituents at the benzylic position. This dual reactivity makes this compound a powerful tool for creating libraries of compounds with diverse functionalities. For instance, the bromomethyl group can be converted to amines, ethers, and other functional groups. nih.gov

| Reactant Class | Example Reactant | Product Type | Example Product |

| Primary Amines | Aniline | Amide | N-phenyl-3-(bromomethyl)benzamide |

| Secondary Amines | Pyrrolidine | Amide | (Pyrrolidin-1-yl)(3-(bromomethyl)phenyl)methanone |

| Alcohols | Ethanol | Ester | Ethyl 3-(bromomethyl)benzoate |

| Phenols | Phenol | Ester | Phenyl 3-(bromomethyl)benzoate |

This table illustrates the types of amides and esters that can be synthesized from this compound and various nucleophiles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The bifunctional nature of this compound makes it an attractive component for the design of novel MCRs. While specific examples of MCRs involving this compound are not extensively documented in the provided results, its reactivity profile suggests its potential utility in this area. For instance, it could participate in sequential reactions where the acyl chloride first reacts, followed by a reaction involving the bromomethyl group.

In the realm of heterocycle synthesis, this compound can serve as a precursor to various heterocyclic systems. The benzoyl chloride moiety can be used to acylate a suitable substrate, and the bromomethyl group can then participate in an intramolecular cyclization to form a heterocyclic ring. For example, reaction with a substrate containing both a nucleophilic group (to react with the acyl chloride) and another nucleophilic site (to displace the bromide) could lead to the formation of nitrogen- or oxygen-containing heterocycles. The synthesis of meta-hetarylanilines has been achieved through a three-component reaction involving 1,3-diketones, which highlights the general strategies that could be adapted for heterocycle synthesis using versatile building blocks. beilstein-journals.org

Macrocycles and other supramolecular structures are of significant interest due to their unique host-guest binding properties and their presence in many biologically active natural products. rsc.org The synthesis of these large ring systems often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov

This compound is an ideal building block for the synthesis of macrocycles due to its two reactive ends, which can be made to react with a complementary bifunctional molecule. For example, reaction with a diamine or a diol under high dilution would be expected to yield macrocyclic diamides or diesters, respectively. The rigidity of the benzene (B151609) ring in the this compound unit can help to pre-organize the linear precursor, thus facilitating the cyclization step.

Research into the synthesis of macrocycles has explored the use of various building blocks, including those with bromomethyl functionalities, to create complex structures like rotaxanes and catenanes. researchgate.netnih.gov These studies underscore the importance of bifunctional reagents in constructing intricate molecular topologies. The synthesis of macrocycles containing triazolium units has also been reported, demonstrating the diverse range of heterocyclic systems that can be incorporated into macrocyclic frameworks. beilstein-journals.org

A significant application of this compound and its derivatives is in the synthesis of advanced molecular scaffolds for drug discovery. One prominent example is the preparation of the pilicide scaffold. Pilicides are a class of compounds that inhibit the assembly of pili in Gram-negative bacteria, thereby reducing their virulence. nih.govnih.gov

A key step in the synthesis of novel pilicide analogs involves the use of a C-7 bromomethyl substituted derivative of the ring-fused dihydrothiazolo-2-pyridone pilicide scaffold. nih.govnih.gov This reactive intermediate allows for the introduction of a wide variety of substituents at the C-7 position through nucleophilic substitution of the bromide. This strategy has enabled the synthesis of new pilicides with diverse heteroatom-linked substituents, including amines, ethers, amides, and sulfonamides. nih.gov Furthermore, the bromomethyl group can participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl and other carbon-based substituents. nih.gov This modular approach facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, leading to the identification of pilicides with improved potency. nih.govnih.gov

Applications in Polymer Chemistry and Materials Science

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer to create functionalized polymers with tailored properties.

This compound can act as a monomer in the synthesis of functionalized linear polymers. The acyl chloride group can undergo polycondensation reactions with suitable difunctional comonomers, such as diamines or diols, to form polyamides or polyesters, respectively. The bromomethyl groups would then be present as pendant side chains along the polymer backbone.

These pendant bromomethyl groups provide a reactive handle for post-polymerization modification. This approach allows for the synthesis of a single parent polymer that can then be functionalized with a variety of chemical groups, leading to a library of polymers with different properties from a common precursor. This strategy is highly advantageous for tuning the properties of materials for specific applications. For example, the bromomethyl groups could be converted to quaternary ammonium (B1175870) salts to create antimicrobial polymers, or they could be used to attach fluorescent dyes for imaging applications. The development of novel monomers is crucial for the synthesis of polymers with advanced properties, such as intrinsic antimicrobial activity. nih.gov The synthesis and polymerization of benzyl (3R,4R)-3-methylmalolactonate is an example of how chiral monomers can be used to create polymers with well-defined stereochemistry. nih.gov

Role in Surface Modification and Dendrimer Chemistry

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a benzylic bromide, positions it as a versatile building block in the fields of surface modification and dendrimer chemistry. While specific, widespread applications in the literature are not extensively documented, its potential is significant based on the known reactivity of its constituent functional groups. The ability to form a stable covalent bond via the acyl chloride to a variety of substrates, followed by or concurrent with reactions at the bromomethyl group, allows for the construction of complex, functional architectures on surfaces and as part of dendritic structures.

Surface Modification

The immobilization of molecules onto solid supports is a critical technology in areas ranging from catalysis and sensing to chromatography and biomedical devices. This compound offers a robust platform for the functionalization of surfaces that present nucleophilic groups, such as hydroxyl or amine functionalities.

The primary mode of attachment to a surface is through the highly reactive benzoyl chloride group. This group readily reacts with surface hydroxyls (common on silica (B1680970), glass, and metal oxides) or surface amines to form stable ester or amide linkages, respectively. This initial reaction anchors the 3-(bromomethyl)benzoyl moiety to the substrate.

Once anchored, the bromomethyl group is available for a variety of subsequent chemical transformations. This secondary reactivity is key to creating tailored surface properties. For example, the benzylic bromide can undergo nucleophilic substitution reactions with a wide array of nucleophiles, allowing for the introduction of different functional groups. This two-step functionalization strategy provides a powerful method for engineering surface chemistry with a high degree of control.

A prominent application of this type of surface modification is in the preparation of materials for chromatography. For instance, silica gel can be functionalized with this compound. The resulting "activated" silica can then be used to immobilize stationary phases containing thiol, amine, or hydroxyl groups, creating a diverse range of chromatographic media for separation and purification.

Furthermore, the anchored bromomethyl group can serve as an initiator for surface-initiated polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.org This allows for the growth of polymer brushes from the surface, creating a dense layer of polymers with controlled length and composition. These polymer brushes can dramatically alter the physical and chemical properties of the surface, impacting wettability, biocompatibility, and frictional properties.

Table 1: Potential Reactions for Surface Modification using this compound

| Reaction Step | Reagents and Conditions | Surface Functionality Introduced | Potential Application |

| Step 1: Anchoring | Substrate with -OH or -NH₂ groups, this compound, base (e.g., pyridine) | Anchored 3-(bromomethyl)benzoyl group | Preparation of activated surfaces |

| Step 2: Functionalization | Nucleophile (e.g., R-SH, R-NH₂, R-OH) | Thioether, secondary/tertiary amine, ether | Chromatography, solid-phase synthesis |

| Step 2: Polymerization | Monomer, catalyst (for SI-ATRP) | Polymer brushes | Smart surfaces, biocompatible coatings |

Dendrimer Chemistry

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their unique architecture, consisting of a central core, repeating branched units, and a periphery of functional groups, makes them attractive for applications in drug delivery, catalysis, and materials science. The synthesis of dendrimers can be broadly categorized into divergent and convergent approaches.

This compound, with its two distinct reactive sites, is an ideal candidate as a building block, or "dendron," in the convergent synthesis of dendrimers. In a convergent strategy, the dendrimer is built from the periphery towards the core. Dendritic wedges (dendrons) are first synthesized and then attached to a multifunctional core molecule in the final step.

The synthesis of a dendron based on this compound could begin by reacting the benzoyl chloride with a molecule containing multiple hydroxyl or amine groups. For example, reaction with pentaerythritol, which has four hydroxyl groups, would yield a core structure with four pendant bromomethyl groups. These bromomethyl groups can then be further reacted. For instance, they could be converted to another reactive group, such as an azide, which can then participate in "click chemistry" reactions to attach other dendritic fragments.

Alternatively, in a divergent approach, the synthesis starts from a central core and grows outwards. A multifunctional core could be reacted with this compound to create the first generation of branches. The reactivity of the terminal bromomethyl groups would then be exploited to add the next layer of branching units.

The use of building blocks with orthogonal reactive groups, like this compound, is highly advantageous in dendrimer synthesis as it allows for precise control over the growth and functionalization of the dendritic structure. psu.edu This control is crucial for producing monodisperse dendrimers with tailored properties.

Table 2: Hypothetical Convergent Synthesis of a First-Generation Dendron using this compound

| Step | Reactants | Product | Key Transformation |

| 1 | This compound + Tris(hydroxymethyl)aminomethane | G-0 Dendron with three bromomethyl groups | Amide bond formation |

| 2 | G-0 Dendron + Sodium azide | G-0 Dendron with three azide groups | Nucleophilic substitution |

| 3 | G-0 Dendron with azides + Alkyne-functionalized molecule | G-1 Dendron | Azide-alkyne cycloaddition ("click" reaction) |

Computational and Theoretical Studies on 3 Bromomethyl Benzoyl Chloride and Its Derivatives

Quantum Chemical Investigations

Quantum chemical methods, particularly those based on solving approximations of the Schrödinger equation, are instrumental in elucidating the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties.

For 3-(bromomethyl)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to find its lowest energy conformation. In analogous compounds like benzoyl chloride, the planar conformation is generally preferred. The introduction of the bromomethyl group adds another degree of rotational freedom. Computational studies on similar substituted benzenes have shown that the orientation of such groups relative to the benzene (B151609) ring can be accurately determined. For instance, in benzyl (B1604629) chloride, the chlorine atom tends to be perpendicular to the ring. DFT would allow for the precise calculation of bond lengths, bond angles, and dihedral angles in this compound, providing a detailed structural picture.

The electronic structure analysis would yield information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The calculated Mulliken atomic charges or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbon and the carbon of the bromomethyl group.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Description |

| C=O bond length | 1.18 - 1.22 Å | Typical double bond length for a carbonyl group in an acyl chloride. |

| C-Cl bond length | 1.78 - 1.82 Å | Single bond length for a chlorine atom attached to a carbonyl carbon. |

| C-Br bond length | 1.92 - 1.98 Å | Single bond length for a bromine atom attached to a methylene (B1212753) carbon. |

| C-C (ring) bond lengths | 1.38 - 1.41 Å | Aromatic carbon-carbon bond lengths within the benzene ring. |

| C-C=O bond angle | 118 - 122° | Angle between the benzene ring, the carbonyl carbon, and the oxygen atom. |

| C-C-Br bond angle | 110 - 114° | Angle between the benzene ring, the methylene carbon, and the bromine atom. |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would reveal the primary sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized primarily on the benzoyl chloride moiety, with significant contributions from the carbonyl carbon. This indicates that this site is the most susceptible to nucleophilic attack, a characteristic feature of acyl chlorides. The HOMO, on the other hand, would likely be distributed over the benzene ring and the bromine atom, suggesting these as potential sites for electrophilic interaction.

The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for the HOMO and LUMO energies.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoyl Chlorides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoyl Chloride | -6.5 | -1.8 | 4.7 |

| 4-Nitrobenzoyl Chloride | -7.2 | -2.5 | 4.7 |

| 4-Methoxybenzoyl Chloride | -6.1 | -1.5 | 4.6 |

Note: This data is representative of typical values obtained from DFT calculations on substituted benzoyl chlorides and serves to illustrate the concepts of FMO analysis.

Computational chemistry can be used to model the entire course of a chemical reaction, providing valuable information about its feasibility (thermodynamics) and rate (kinetics). By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed.

A key transformation of this compound is its reaction with nucleophiles, such as in hydrolysis or alcoholysis. DFT calculations can be used to elucidate the reaction mechanism, for example, by determining whether the reaction proceeds through a concerted or a stepwise pathway. For the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate, a combined experimental and computational study using DFT (M062x/6‐311G++(2d,2p)) has shown that the reaction follows second-order kinetics ikprress.org.

The thermodynamic profile of a reaction is determined by the difference in Gibbs free energy (ΔG) between the products and reactants. A negative ΔG indicates a spontaneous reaction. The kinetic profile is governed by the activation energy (the energy of the transition state relative to the reactants). A lower activation energy corresponds to a faster reaction rate.

Computational studies on the solvolysis of substituted benzoyl chlorides have provided insights into the factors influencing their reactivity researchgate.netnih.gov. For example, electron-withdrawing groups on the benzene ring can stabilize the transition state of nucleophilic attack, thereby increasing the reaction rate ikprress.org. In the case of this compound, both the benzoyl chloride and the bromomethyl moieties are reactive sites, and computational studies could predict the selectivity of nucleophilic attack under different conditions.

Table 3: Calculated Activation Parameters for the Reaction of p-Substituted Benzoyl Chlorides with Ammonium Thiocyanate in Acetonitrile ikprress.org

| Substituent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

| -NO₂ | 39.5 | -94.3 | 67.5 |

| -H | 45.6 | -80.9 | 69.7 |

| -CH₃ | 47.7 | -79.8 | 71.4 |

| -OCH₃ | 50.1 | -74.9 | 72.4 |

This table presents data from a computational study on analogous compounds to illustrate how thermodynamic and kinetic parameters can be determined.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for determining the properties of a single molecule in a static state, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule and its interactions with its environment (e.g., solvent molecules).

For this compound, an MD simulation would reveal the flexibility of the molecule and the preferred orientations of the benzoyl chloride and bromomethyl groups. The simulation would show how these groups rotate and vibrate at a given temperature. This is particularly important for understanding how the molecule might interact with a receptor site in a biological system or how it packs in a crystal.

The results of an MD simulation are typically analyzed to determine the probability of finding the molecule in different conformations. This can be visualized as a Ramachandran-like plot for the key dihedral angles, showing the low-energy (most populated) conformational states. While specific MD simulation data for this compound is not available in the searched literature, studies on other substituted benzenes have successfully used this technique to understand their conformational preferences.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules interact with each other in the solid state determines the crystal structure and influences physical properties such as melting point and solubility. Computational methods can be used to analyze and quantify these intermolecular interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions belonging to each molecule. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces).

For a derivative of this compound, a Hirshfeld surface analysis would reveal the key interactions that stabilize the crystal packing. The analysis generates a two-dimensional "fingerprint plot" which summarizes all the intermolecular contacts. For example, in the crystal structure of a related compound, the most significant intermolecular contacts were found to be H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions butlerov.com. For this compound, one would expect significant contributions from Br⋯H, O⋯H, and Cl⋯H contacts, in addition to H⋯H and C⋯H interactions. This information is crucial for understanding the supramolecular chemistry of the compound and for crystal engineering.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Benzoyl Derivative rsc.org

| Interaction Type | Contribution (%) |

| H···H | 41.2 |

| C···H/H···C | 20.3 |

| O···H/H···O | 17.8 |

| N···H/H···N | 10.6 |

This table provides an example of the type of data obtained from a Hirshfeld surface analysis on a related organic molecule.

Non-Covalent Interactions in Self-Assembled Systems

Computational studies on molecules structurally related to this compound have highlighted the crucial role of various non-covalent interactions in the formation of self-assembled supramolecular structures. While specific theoretical studies on the self-assembly of this compound are not extensively documented, valuable insights can be drawn from computational and crystallographic analyses of bromomethyl-substituted benzene derivatives. These studies reveal that a combination of halogen bonds, hydrogen bonds, and π-interactions are the primary driving forces for molecular aggregation.

Halogen bonding, a highly directional interaction between a halogen atom and a nucleophilic site, is a significant factor in the solid-state packing of organobromine compounds. In the crystal structures of various bis(bromomethyl)benzene and tetrakis(bromomethyl)benzene isomers, short Br···Br contacts are frequently observed, indicating the presence of halogen bonding. znaturforsch.comresearchgate.net These interactions, along with C-H···Br hydrogen bonds, are often the principal determinants of the molecular packing. znaturforsch.com The bromine atom in the bromomethyl group of this compound can act as a halogen bond donor, interacting with electron-rich sites such as the carbonyl oxygen or the aromatic π-system of a neighboring molecule.

The presence of C-H donors and the carbonyl oxygen and aromatic ring as acceptors in this compound suggests the formation of a network of weak hydrogen bonds, such as C-H···O and C-H···π interactions. These interactions, although individually weak, collectively contribute to the stability of the supramolecular assembly. unam.mxmdpi.com For instance, in related molecular crystals, C-H···O and C-H···Br interactions have been shown to connect molecules into extended chains and dimers. mdpi.com

A summary of key non-covalent interactions anticipated in the self-assembly of this compound and its derivatives, based on studies of analogous compounds, is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Halogen Bonding | Bromine atom of the bromomethyl group | Carbonyl oxygen, Aromatic π-system | Directional control of molecular packing |

| Hydrogen Bonding | C-H bonds of the aromatic ring and methyl group | Carbonyl oxygen, Bromine atom, Aromatic π-system | Stabilization of the supramolecular network |

| π-π Stacking | Aromatic ring | Aromatic ring of an adjacent molecule | Contribution to overall crystal lattice energy |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms and characterizing the transition states of reactions involving this compound. rsc.org This bifunctional molecule possesses two reactive sites: the acyl chloride and the benzyl bromide moieties. Computational studies on related benzoyl chlorides and benzyl bromides provide a framework for understanding the plausible reaction pathways.

The benzoyl chloride group is susceptible to nucleophilic acyl substitution. DFT calculations on the solvolysis of substituted benzoyl chlorides have shown that the reaction can proceed through a spectrum of mechanisms, from S_N2-like to S_N1-like, depending on the substituents and the solvent. nih.govmdpi.com For electron-donating substituents, a more dissociative or "loose" transition state is favored, whereas electron-withdrawing groups promote a more associative or "tight" transition state. nih.gov Computational modeling can map the potential energy surface of these reactions, identifying the structures of intermediates and transition states and calculating their corresponding energy barriers. For instance, in Friedel-Crafts acylation reactions involving benzoyl chloride, DFT has been used to determine that the formation of the acylium ion is often the rate-determining step. researchgate.net

The benzyl bromide functionality of this compound typically undergoes nucleophilic substitution reactions (S_N1 or S_N2) or radical reactions. Computational analysis has been employed to study the multistep mechanism of reactions involving benzyl bromide derivatives. For example, quantum chemical calculations have shown that in certain reactions, an S_N1 pathway with a barrier height of 18.5 kcal mol⁻¹ is favored over an uncatalyzed S_N2 pathway. nih.gov The stability of the benzylic radical, due to resonance delocalization, makes the C-H bonds of the bromomethyl group susceptible to radical abstraction, leading to benzylic bromination. masterorganicchemistry.com Computational studies can model these radical pathways and determine the energetics of the initiation, propagation, and termination steps.

The table below summarizes the types of reaction mechanisms that can be computationally investigated for the two reactive sites of this compound, along with the key computational outputs.

| Reactive Moiety | Plausible Reaction Mechanism | Key Computational Outputs |

| Benzoyl Chloride | Nucleophilic Acyl Substitution (S_N1-like, S_N2-like, addition-elimination) | Transition state geometries and energies, Reaction energy profiles, Solvent effects |

| Benzoyl Chloride | Friedel-Crafts Acylation | Structure of acylium ion intermediate, Energy of the rate-determining step |

| Benzyl Bromide | Nucleophilic Substitution (S_N1, S_N2) | Geometries of carbocation intermediates and transition states, Activation energy barriers |

| Benzyl Bromide | Radical Reactions | Structure and stability of benzylic radicals, Enthalpies of reaction steps |

Future Research Directions and Emerging Paradigms in 3 Bromomethyl Benzoyl Chloride Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical processes. Traditional synthesis routes for benzoyl chlorides and related compounds often rely on hazardous reagents and solvents, such as thionyl chloride, phosphorus pentachloride, and chlorinated hydrocarbons. google.com A significant future direction lies in developing more environmentally benign methods for the synthesis and subsequent transformations of 3-(Bromomethyl)benzoyl chloride.

Research in this area could explore several avenues:

Alternative Reagents: Replacing conventional chlorinating agents with solid-supported reagents or catalysts that are more easily separated and recycled. The use of greener reagents like calcium nitrate (B79036) has been shown to be effective in other organic reactions, suggesting a potential parallel for acyl chloride synthesis. wjpmr.com

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions, potentially using microwave or ball-milling technologies, can drastically reduce waste. wjpmr.com Where solvents are necessary, the focus will be on biodegradable or less toxic alternatives to traditional solvents like chloroform. chemicalbook.com

Catalytic Routes: Developing catalytic methods for the synthesis of this compound from more benign starting materials would represent a major advance, minimizing the stoichiometric waste associated with classical approaches.

The goal is to create synthetic pathways that are not only efficient and high-yielding but also safer and have a reduced environmental footprint, aligning the utility of this important building block with the imperatives of sustainable chemistry. wjpmr.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of this compound presents a challenge and an opportunity in terms of chemical selectivity. Future research will undoubtedly delve into the development of sophisticated catalytic systems that can selectively activate either the acyl chloride or the bromomethyl group, enabling precise and controlled transformations.

Key areas of exploration include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective activations. mdpi.com Systems using photocatalysts could be designed for the selective chlorination or further functionalization of the benzylic position under mild conditions, avoiding harsh radical initiators. organic-chemistry.org

Transition Metal Catalysis: Novel transition metal complexes, such as those based on ruthenium or copper, could be designed to mediate specific reactions. nih.govacs.org For example, catalysts could facilitate cross-coupling reactions at the benzylic position while leaving the acyl chloride intact, or vice-versa. Copper-mediated reactions have already shown promise in the functionalization of fullerenes with less reactive benzyl (B1604629) chlorides. researchgate.net

Biocatalysis: The use of enzymes could offer unparalleled selectivity. While challenging, the development of engineered enzymes capable of recognizing and transforming one of the functional groups on the this compound scaffold would open up new avenues for creating complex molecules with high stereoselectivity.

These advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this compound, allowing chemists to perform previously difficult or impossible transformations with high efficiency and precision.

Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from traditional batch processing to automated and continuous flow chemistry is revolutionizing the synthesis of organic molecules, from pharmaceuticals to fine chemicals. syrris.comscribd.com this compound is an ideal candidate for integration into these modern platforms due to the inherent advantages of flow chemistry in handling reactive and hazardous intermediates.

Future research will likely focus on:

Continuous Flow Synthesis: Developing continuous flow processes for both the synthesis of this compound and its subsequent use in multi-step reactions. nih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility. syrris.com The ability to telescope reaction steps without intermediate purification can significantly shorten synthesis times. nih.gov

Automated Library Generation: Utilizing automated flow chemistry systems to rapidly generate libraries of compounds. syrris.combeilstein-journals.org By systematically reacting this compound with a diverse set of nucleophiles at either or both of its reactive sites, researchers can efficiently explore chemical space to identify molecules with desired biological or material properties.

On-Demand Reagent Generation: Flow reactors could be used to generate this compound in situ for immediate consumption in a subsequent reaction step. This approach would minimize the risks associated with the storage and handling of this reactive compound.

The adoption of these technologies will not only improve the efficiency and safety of working with this compound but will also accelerate the discovery and development of new molecules and materials. scribd.com

Design of Advanced Materials and Smart Molecules through Precise Functionalization

The bifunctional nature of this compound makes it a powerful building block for the construction of advanced materials and "smart" molecules with tailored properties. Its ability to act as a linker or to introduce specific functionalities is a key asset in materials science and polymer chemistry.

Emerging paradigms in this field include:

Functional Polymers: The compound is already used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create block copolymers. Future work could expand on this to create polymers with precisely placed functional groups, leading to materials with responsive properties (e.g., to pH, light, or temperature), self-healing capabilities, or specific recognition sites.

Surface Modification: The reagent can be used to anchor specific molecules onto surfaces, creating functionalized materials for applications in sensing, chromatography, or biocompatible coatings. The acyl chloride or benzyl bromide can form a covalent bond with a surface, leaving the other functional group available for further modification.

Synthesis of Complex Architectures: As an intermediate, it serves in the synthesis of complex organic molecules and pharmaceutical ingredients. nih.gov Its ability to connect different molecular fragments makes it valuable in the construction of dendrimers, macrocycles, and other sophisticated three-dimensional structures. Research into the synthesis of functionalized arylmagnesium reagents bearing chloromethyl groups highlights the utility of such structures in building complex molecular frameworks. researchgate.net

By leveraging the dual reactivity of this compound, scientists can design and synthesize a new generation of materials and molecules with unprecedented levels of complexity and functionality.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental chemistry and computational modeling is accelerating the pace of discovery. In the context of this compound chemistry, this integrated approach will be crucial for navigating the complexities of its reactivity and applications.

Future research will increasingly rely on:

Predictive Modeling: Using computational methods like Density Functional Theory (DFT) to predict the reactivity and stability of this compound and its derivatives. Such models can help rationalize the selectivity of reactions and predict the outcomes of transformations under different conditions.

Mechanism Elucidation: Combining experimental data with computational studies to gain a deep understanding of reaction mechanisms. For example, DFT calculations can help determine whether a catalytic reaction proceeds through an inner-sphere or outer-sphere mechanism, providing insights that are difficult to obtain through experiments alone. nih.gov

Rational Design of Molecules and Materials: Employing molecular dynamics (MD) simulations and other modeling techniques to design new molecules and materials with desired properties in silico before committing to laboratory synthesis. This can guide the design of new catalysts, polymers, or drug candidates based on the this compound scaffold, saving significant time and resources.

This collaborative approach, where computational predictions guide experimental work and experimental results refine computational models, will be a defining paradigm in the future exploration of this compound chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a benzyl precursor followed by chlorination of the carboxylic acid group. For example:

Bromination : Introduce the bromomethyl group to a benzoic acid derivative using brominating agents (e.g., PBr₃ or NBS).

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under reflux to form the acyl chloride.

Key factors affecting yield:

- Temperature : Excessively high temperatures may degrade the bromomethyl group.

- Catalysts : Anhydrous conditions and catalytic DMAP can enhance reaction efficiency.

- Purification : Distillation or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the benzene ring (δ 7.3–8.1 ppm) and bromomethyl group (δ ~4.3 ppm).

- ¹³C NMR : Confirms the carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~30 ppm).

- IR Spectroscopy : Detects the acyl chloride C=O stretch (~1770 cm⁻¹) and C-Br vibration (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~217) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Keep in a dry, cool place away from moisture (acyl chlorides hydrolyze readily).

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in nucleophilic acyl substitution compared to other substituents?

Methodological Answer: The bromomethyl group is electron-withdrawing (EWG), which:

- Activates the carbonyl : Enhances electrophilicity, accelerating nucleophilic attack.

- Steric Effects : The bulky bromomethyl group may hinder access to the carbonyl in sterically crowded environments.

| Substituent | Reactivity (Relative Rate) | Key Feature |

|---|---|---|

| Bromomethyl | High | EWG + Steric |

| Methyl | Moderate | EDG |

| Trifluoromethyl | Very High | Strong EWG |

Comparative studies with analogs (e.g., 3-(Trifluoromethyl)benzoyl chloride) highlight these trends .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

Methodological Answer:

- Protective Groups : Use silyl ethers or tert-butyl esters to shield reactive sites during functionalization.

- Temperature Control : Maintain sub-0°C conditions to suppress hydrolysis or elimination.

- Sequential Addition : Add nucleophiles (e.g., amines) before introducing electrophiles to minimize cross-reactivity .

Q. How can contradictions in reported reaction yields across solvents be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and nucleophilicity:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance reactivity but may promote decomposition.

- Non-Polar Solvents (e.g., toluene): Reduce side reactions but slow kinetics.

Systematic analysis using Hammett plots or kinetic isotope effects can isolate solvent-specific mechanistic pathways .

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

Q. How does the bromomethyl group affect physical properties like boiling point or solubility?

Methodological Answer:

- Boiling Point : Increased molecular weight (vs. benzoyl chloride) elevates boiling point (e.g., ~425 K for analogs ).

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility but enhances compatibility with organic solvents (e.g., THF, chloroform).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.